3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
CAS No.: 946340-53-0
Cat. No.: VC4994955
Molecular Formula: C18H14F2N2O2
Molecular Weight: 328.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946340-53-0 |
|---|---|
| Molecular Formula | C18H14F2N2O2 |
| Molecular Weight | 328.319 |
| IUPAC Name | 3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-21-18(23)13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23) |
| Standard InChI Key | QDSCLORKDRFPGI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,4-Difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has the molecular formula C₁₈H₁₄F₂N₂O₂ and a molecular weight of 328.319 g/mol. Its IUPAC name, 3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide, reflects the presence of:
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A benzamide backbone with fluorine substitutions at positions 3 and 4.
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An isoxazole ring (1,2-oxazole) substituted with a p-tolyl group (4-methylphenyl) at position 5.
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A methyl bridge connecting the isoxazole’s 3-position to the benzamide’s nitrogen atom.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 946340-53-0 |
| Molecular Formula | C₁₈H₁₄F₂N₂O₂ |
| Molecular Weight | 328.319 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
| InChI Key | QDSCLORKDRFPGI-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 3.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s SMILES string and InChIKey underscore its planar aromatic systems and hydrogen-bonding capacity, which influence solubility and target binding.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves multi-step organic reactions, typically including:
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Formation of the Isoxazole Ring: Cyclocondensation of p-tolylacetonitrile derivatives with hydroxylamine under acidic conditions generates the 5-(p-tolyl)isoxazole-3-carbaldehyde intermediate.
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Reductive Amination: The aldehyde group is reduced to a methylamine using reagents like sodium cyanoborohydride, facilitating coupling with the benzamide moiety.
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Benzamide Functionalization: 3,4-Difluorobenzoic acid is activated (e.g., via thionyl chloride) and reacted with the isoxazole-methylamine intermediate to yield the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole Formation | NH₂OH·HCl, EtOH, Δ | 75–85 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 60–70 |
| Amide Coupling | SOCl₂, DMF (cat.), CH₂Cl₂, 0°C | 80–90 |
Critical challenges include minimizing side reactions during cyclocondensation and optimizing purification methods to isolate the target compound from regioisomers.
Pharmacological and Toxicological Considerations
ADMET Profiling
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties derived from in silico models highlight:
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High Gastrointestinal Absorption: LogP of 3.4 favors passive diffusion across intestinal membranes.
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CYP450 Interactions: Potential inhibition of CYP1A2 and CYP2C9 isoforms, necessitating drug interaction studies.
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hERG Channel Liability: Low risk of QT prolongation due to poor affinity for potassium channels.
Table 4: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| Water Solubility (LogS) | -4.57 (Moderately soluble) |
| BBB Permeation | No |
| P-glycoprotein Substrate | No |
| Ames Mutagenicity | Negative |
These predictions underscore the need for empirical toxicology studies to validate safety profiles.
Future Directions and Clinical Relevance
Targeted Drug Development
The compound’s dual functionality—fluorinated benzamide for DNA interaction and isoxazole for kinase modulation—positions it as a candidate for combination therapies. Potential applications include:
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Adjuvant Chemotherapy: Synergizing with platinum-based agents to overcome drug resistance.
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Photodynamic Therapy: Leveraging ROS generation for localized cancer treatment.
Challenges in Translation
Key barriers to clinical adoption include:
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Synthetic Scalability: Optimizing yields for gram-scale production.
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Metabolic Stability: Addressing potential glucuronidation at the benzamide’s amide group.
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